![molecular formula C18H25NO3 B241708 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid, also known as PPCA, is a cyclic amino acid that has shown potential in various scientific research applications.
作用機序
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and fatty acid synthase (FAS). COX-2 is involved in the production of prostaglandins, which play a role in inflammation and cancer progression. FAS is involved in the synthesis of fatty acids, which are essential for cancer cell growth. By inhibiting these enzymes, this compound can reduce inflammation and inhibit cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and metabolic effects. This compound inhibits the activity of COX-2, reducing the production of prostaglandins and inflammation. This compound also inhibits the activity of FAS, reducing the synthesis of fatty acids and inhibiting cancer cell growth. Additionally, this compound has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.
実験室実験の利点と制限
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has several advantages for use in lab experiments. It is easy to synthesize and has high purity and yield. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, this compound has some limitations, including its solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This compound may also have applications in the development of new drugs for the treatment of cancer, inflammation, and metabolic disorders.
合成法
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid can be synthesized through a multistep process involving the reaction of 1,2,2-trimethylcyclopentanone with phenethylamine followed by the addition of isobutyl chloroformate and triethylamine. This process yields this compound in high purity and yield.
科学的研究の応用
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.
特性
分子式 |
C18H25NO3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
1,2,2-trimethyl-3-(1-phenylethylcarbamoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(13-8-6-5-7-9-13)19-15(20)14-10-11-18(4,16(21)22)17(14,2)3/h5-9,12,14H,10-11H2,1-4H3,(H,19,20)(H,21,22) |
InChIキー |
DJKAHODAMHQADM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
溶解性 |
45.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


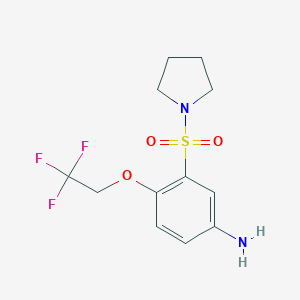
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)
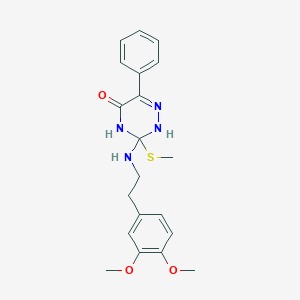
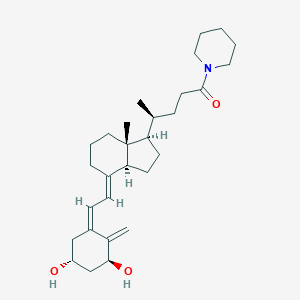
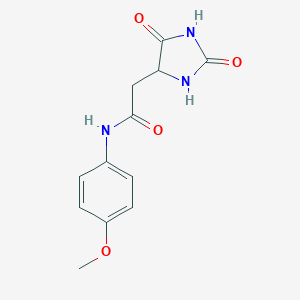
![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
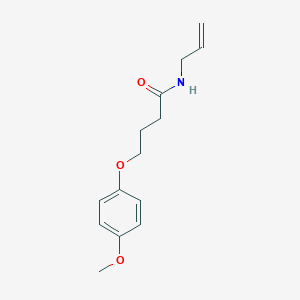
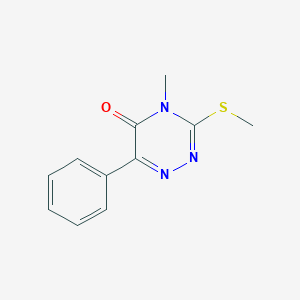
![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
